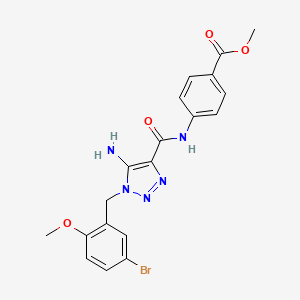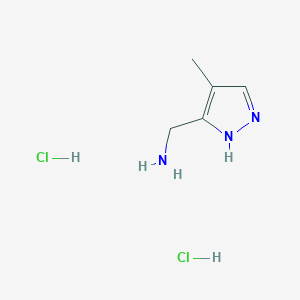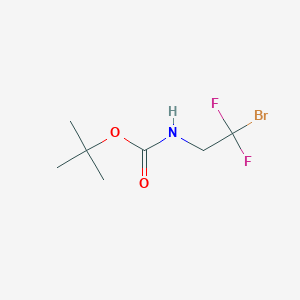![molecular formula C25H22N4O5 B2480005 3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione CAS No. 1207022-82-9](/img/structure/B2480005.png)
3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has focused on the synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives for their potential as herbicides. These compounds have been found to exhibit significant herbicidal activity against both broadleaf and monocotyledonous weeds. The structure-activity relationship studies indicate that the triketone-containing quinazoline-2,4-dione motif significantly impacts herbicide activity, offering a promising direction for the optimization of new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014). Further research has led to the discovery of novel HPPD inhibitors based on the quinazoline-2,4-dione framework, demonstrating potent herbicidal activity and the potential for improved crop selectivity (He et al., 2020).
Synthetic Methodologies
Advancements in synthetic methodologies have been reported, with studies focusing on the efficient synthesis of complex heterocyclic compounds. For example, L-proline-catalyzed synthesis of heterocyclic ortho-quinones demonstrates an environmentally friendly "on water" protocol, highlighting the importance of green chemistry in the synthesis of complex molecules (Rajesh et al., 2011). Additionally, research into the oxidative coupling of furans and naphthoquinones offers a potential route to anthracyclinones, showcasing the versatility of synthetic approaches for the construction of pharmacologically relevant frameworks (Bridson et al., 1980).
Pharmacological Properties
Studies have also explored the pharmacological properties of quinazolinone derivatives. Novel quinazolinone compounds have been synthesized and evaluated for their cytotoxic activities, highlighting their potential as anticancer agents. This research underscores the significance of nitrogen-rich heterocyclic compounds in the design of new pharmaceuticals (Poorirani et al., 2018). Additionally, the synthesis of quinazoline-2,4-dione alkaloids and analogues from Mexican Zanthoxylum species points towards the exploration of natural product derivatives for pharmacological applications (Rivero et al., 2004).
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-16(2)33-18-11-9-17(10-12-18)23-26-22(34-27-23)15-28-21-8-4-3-7-20(21)24(30)29(25(28)31)14-19-6-5-13-32-19/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAUUPXDGEQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)


![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)


![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)
